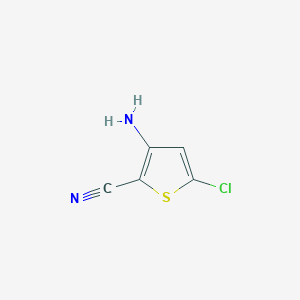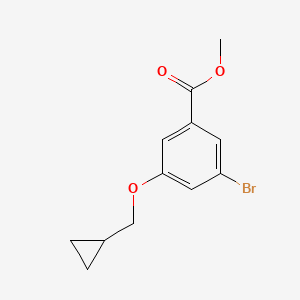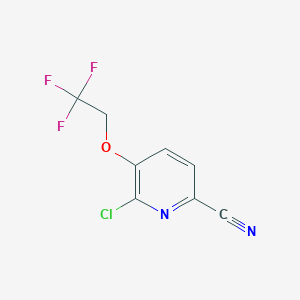
2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group at the second position and a nitrophenyl group at the fifth position of the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to induce cyclization, forming the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Formation of 2-Chloro-5-(3-aminophenyl)-1,3,4-thiadiazole.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Applications De Recherche Scientifique
2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole ring can also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(4-nitrophenyl)-1,3,4-thiadiazole
- 2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole
- 2-Chloro-5-(3-aminophenyl)-1,3,4-thiadiazole
Uniqueness
2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
88541-06-4 |
|---|---|
Formule moléculaire |
C8H4ClN3O2S |
Poids moléculaire |
241.66 g/mol |
Nom IUPAC |
2-chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H4ClN3O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H |
Clé InChI |
SBLPQMINRAUSHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
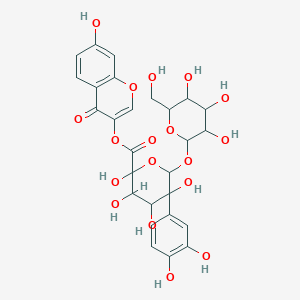
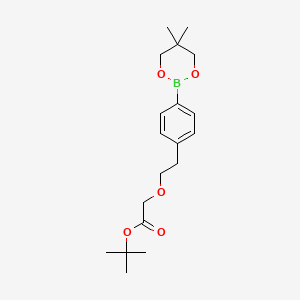
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)
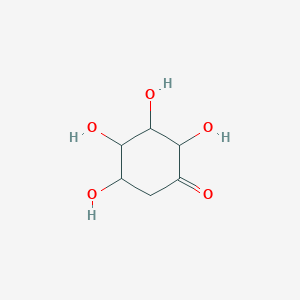
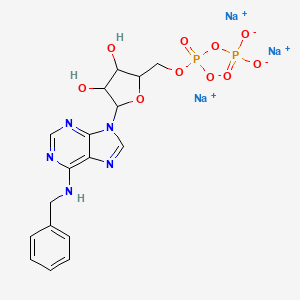
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)

